

An In-depth Technical Guide to Perfluoro-1butene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Perfluoro-1-butene**, including its chemical identity, properties, synthesis, and applications. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Nomenclature

Perfluoro-1-butene is a fluorinated analog of 1-butene. Its systematic and common names, along with its CAS Registry Number, are crucial for its unambiguous identification in research and commerce.

Table 1: Nomenclature and CAS Number[1]

Identifier	Value
CAS Number	357-26-6
IUPAC Name	1,1,2,3,3,4,4,4-octafluorobut-1-ene
Synonyms	Octafluoro-1-butene, Perfluorobutene, OFB-1
Molecular Formula	C ₄ F ₈
Molecular Weight	200.03 g/mol



Physicochemical Properties

The unique properties of **Perfluoro-1-butene** stem from the high electronegativity of the fluorine atoms, which impart high thermal and chemical stability.

Table 2: Physicochemical Data of Perfluoro-1-butene

Property	Value
Appearance	Colorless gas
Boiling Point	-1.1 °C
Melting Point	-133 °C
Density (liquid at boiling point)	1.51 g/cm ³
Vapor Pressure	2.5 atm at 20 °C
Solubility	Insoluble in water; Soluble in fluorinated solvents

Synthesis of Perfluoro-1-butene

A representative synthesis of **Perfluoro-1-butene** involves the dehalogenation of a suitable precursor. The following is a generalized experimental protocol based on common laboratory practices for the synthesis of fluorinated alkenes.

Experimental Protocol: Synthesis via Dehalogenation

- Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser connected to a cold trap (-78 °C). The apparatus is
 thoroughly dried and purged with an inert gas, such as nitrogen or argon.
- Reagents: Zinc dust (activated) is suspended in a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF) or dioxane, in the reaction flask. The precursor, 1,2-dibromo-1,1,2,3,3,4,4,4-octafluorobutane, is dissolved in the same solvent and placed in the dropping funnel.



- Reaction Execution: The zinc suspension is heated to a gentle reflux. The solution of the
 precursor is added dropwise to the stirred suspension over a period of 1-2 hours. The
 reaction is typically exothermic and the addition rate should be controlled to maintain a
 steady reflux.
- Workup and Purification: After the addition is complete, the reaction mixture is stirred for an additional hour at reflux to ensure complete reaction. The gaseous product, Perfluoro-1-butene, passes through the condenser and is collected in the cold trap. The collected product can be further purified by fractional distillation.

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References

- 1. 1,1,2,3,3,4,4,4-Octafluorobut-1-ene | C4F8 | CID 67745 PubChem [pubchem.ncbi.nlm.nih.gov]
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